Tenofovir alafenamide PMPA impurity, also known as tenofovir alafenamide impurity D, is a chemical compound related to the antiviral medication tenofovir alafenamide. This impurity is significant in the pharmaceutical industry due to its implications in the synthesis and quality control of tenofovir alafenamide, which is used primarily for the treatment of chronic hepatitis B virus and human immunodeficiency virus infections. The compound is classified as a phosphonamidate prodrug of tenofovir, which is a nucleotide reverse transcriptase inhibitor.
Tenofovir alafenamide PMPA impurity is derived from the synthesis of tenofovir alafenamide, a prodrug that enhances the delivery of tenofovir into cells. It falls under the category of nucleoside analogue reverse transcriptase inhibitors. The impurity itself can be identified by its chemical structure and specific characteristics that differentiate it from the main compound.
The synthesis of tenofovir alafenamide PMPA impurity involves several key intermediates and reactions. The primary methods for its synthesis include:
The synthesis typically starts with tenofovir phenyl ester or diphenyl ester intermediates, which undergo transformations to yield the final product. For instance, a classical Mitsunobu reaction may be used to invert stereochemistry at specific chiral centers, allowing for the production of the desired enantiomeric forms necessary for further processing into tenofovir alafenamide fumarate .
The molecular formula for tenofovir alafenamide PMPA impurity is , with a molar mass of approximately 556.42 g/mol. Its structure includes multiple functional groups characteristic of phosphonamidate compounds, including diphosphonic acid moieties that are crucial for its biological activity.
Tenofovir alafenamide PMPA impurity can participate in various chemical reactions typical of phosphonamidate compounds. These include hydrolysis reactions that can convert it back to its active form or other derivatives under specific conditions.
The stability and reactivity of this impurity are influenced by its structural characteristics, particularly the presence of phosphonic acid groups which can engage in proton transfer and coordination chemistry with metal ions or other nucleophiles.
Tenofovir alafenamide functions as a prodrug that is converted intracellularly to tenofovir diphosphate, which then inhibits viral replication by interfering with reverse transcription processes in HIV and HBV infections. The mechanism involves:
This mechanism underscores its efficacy as an antiviral agent .
Relevant analyses include high-performance liquid chromatography for purity assessment and characterization techniques such as nuclear magnetic resonance spectroscopy for structural confirmation .
Tenofovir alafenamide PMPA impurity has significant scientific uses primarily in pharmaceutical development and quality control processes. Its relevance includes:
The synthesis of tenofovir alafenamide (TAF) involves chiral intermediates where R-stereochemistry is essential for antiviral activity. PMPA impurity (CAS 1607007-18-0) arises when phosphonate esterification at the pro-R oxygen is compromised, enabling nucleophilic attack by a second tenofovir molecule. This forms a dimeric phosphonate-phosphinate linkage with R,R-configuration, as confirmed by its IUPAC name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid [6]. The stereospecificity is critical because:
Table 1: Stereochemical Impact on Chromatographic Separation
Compound | Retention Time (min) | Stereochemistry |
---|---|---|
Tenofovir Alafenamide | 56.24 | R-configuration |
PMPA Impurity | 37.13 | R,R-dimer |
PMPA Isopropyl Alaninate | 8.71 | Racemic |
Dimerization to form PMPA impurity follows second-order kinetics, driven by:
Table 2: Dimerization Kinetics Under Forced Degradation
Condition | Tenofovir Conc. (ppm) | PMPA Impurity Yield (%) | Dominant Driver |
---|---|---|---|
Acidic (HCl, 60°C) | 5.0 | 4.8% | Protonation of P=O group |
Oxidative (H₂O₂) | 7.5 | 12.3% | Radical-mediated coupling |
Thermal (80°C) | 2.5 | 1.2% | Entropic activation |
Phosphorylating agents are pivotal in both TAF synthesis and PMPA impurity formation:
Table 3: Byproduct Formation with Phosphorus Reagents
Reagent | Reaction Temp (°C) | PMPA Impurity Yield (%) | Key Side Reaction |
---|---|---|---|
PCl₃ | 25 | 22% | Phosphonate dimerization |
Oxalyl chloride | −10 to 0 | 15% | Anhydride formation |
POCl₃ | 80 | 4% | Adenine chlorination |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8